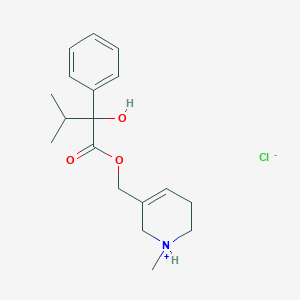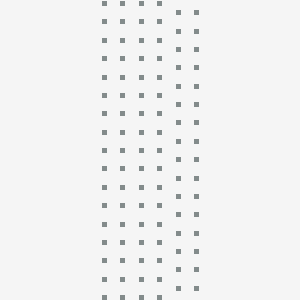
Sergolexole maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sergolexole maleate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a dopamine receptor agonist, meaning that it activates certain receptors in the brain that are involved in regulating mood, motivation, and other aspects of behavior. In
Wirkmechanismus
Sergolexole maleate works by activating dopamine receptors in the brain. These receptors are involved in regulating the release of dopamine, a neurotransmitter that is involved in regulating mood, motivation, and other aspects of behavior. By activating these receptors, this compound can increase the release of dopamine and stimulate the brain's reward centers, leading to feelings of pleasure and motivation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, leading to increased feelings of pleasure and motivation. Additionally, it has been shown to increase the activity of certain enzymes that are involved in regulating dopamine levels in the brain. These effects have potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using sergolexole maleate in lab experiments is its well-established synthesis method and relatively low cost. Additionally, it has been extensively studied and its mechanism of action is well-understood. However, one limitation is that it can be difficult to control the dosage and duration of exposure in lab experiments, which can make it difficult to draw definitive conclusions about its effects.
Zukünftige Richtungen
There are a number of future directions for research on sergolexole maleate. One area of interest is its potential applications in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, it may have potential applications in the treatment of addiction and other behavioral disorders. Further research is needed to fully understand its mechanism of action and potential applications in these areas.
Synthesemethoden
Sergolexole maleate is synthesized by combining sergolexole, a dopamine receptor agonist, with maleic acid. The resulting compound is a white crystalline powder that is soluble in water and other polar solvents. The synthesis method has been well-established in the literature and is relatively simple to perform.
Wissenschaftliche Forschungsanwendungen
Sergolexole maleate has been used extensively in scientific research to study the role of dopamine receptors in various physiological and behavioral processes. It has been shown to have potential applications in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders. Additionally, it has been used to study the effects of dopamine receptor activation on reward processing, motivation, and other aspects of behavior.
Eigenschaften
CAS-Nummer |
108674-87-9 |
|---|---|
Molekularformel |
C30H40N2O7 |
Molekulargewicht |
540.6 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;(4-methoxycyclohexyl) (6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylate |
InChI |
InChI=1S/C26H36N2O3.C4H4O4/c1-16(2)28-15-17-13-24-22(21-6-5-7-23(28)25(17)21)12-18(14-27(24)3)26(29)31-20-10-8-19(30-4)9-11-20;5-3(6)1-2-4(7)8/h5-7,15-16,18-20,22,24H,8-14H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t18-,19?,20?,22-,24-;/m1./s1 |
InChI-Schlüssel |
AWRYUNKJBYLYFR-VRUJKGOYSA-N |
Isomerische SMILES |
CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=C\C(=O)O)\C(=O)O |
SMILES |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=CC(=O)O)C(=O)O |
Kanonische SMILES |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)OC4CCC(CC4)OC)C5=C2C1=CC=C5.C(=CC(=O)O)C(=O)O |
Synonyme |
Ergoline-8-carboxylic acid, 6-methyl-1-(1-methylethyl)-, 4-methoxycycl ohexyl ester, (8beta(trans))-, (Z)-2-butenedioate (1:1) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Thiazolo[5,4-d]pyrimidine, 5-(benzylamino)-](/img/structure/B10702.png)





![7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI)](/img/structure/B10716.png)